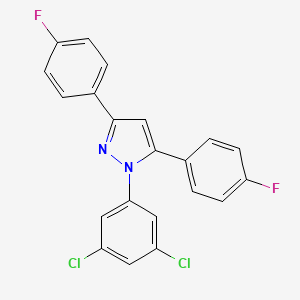![molecular formula C14H14N2O4S B10931745 {5-[(E)-(1-cyclopropyl-5-oxo-2-sulfanyl-1,5-dihydro-4H-imidazol-4-ylidene)methyl]furan-2-yl}methyl acetate](/img/structure/B10931745.png)
{5-[(E)-(1-cyclopropyl-5-oxo-2-sulfanyl-1,5-dihydro-4H-imidazol-4-ylidene)methyl]furan-2-yl}methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[(1-CYCLOPROPYL-5-OXO-2-SULFANYL-1,5-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]-2-FURYL}METHYL ACETATE is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a sulfanyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(1-CYCLOPROPYL-5-OXO-2-SULFANYL-1,5-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]-2-FURYL}METHYL ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the cyclopropyl and sulfanyl groups. The final step involves the esterification of the furan ring with acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, {5-[(1-CYCLOPROPYL-5-OXO-2-SULFANYL-1,5-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]-2-FURYL}METHYL ACETATE is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of {5-[(1-CYCLOPROPYL-5-OXO-2-SULFANYL-1,5-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]-2-FURYL}METHYL ACETATE involves its interaction with specific molecular targets. The cyclopropyl and sulfanyl groups play a crucial role in binding to these targets, while the imidazole ring facilitates the interaction with enzymes and receptors. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- {5-[(1-CYCLOPROPYL-5-OXO-2-SULFANYL-1,5-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]-2-FURYL}METHYL BENZOATE
- {5-[(1-CYCLOPROPYL-5-OXO-2-SULFANYL-1,5-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]-2-FURYL}METHYL PROPIONATE
Uniqueness
The uniqueness of {5-[(1-CYCLOPROPYL-5-OXO-2-SULFANYL-1,5-DIHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]-2-FURYL}METHYL ACETATE lies in its specific combination of functional groups. The presence of the cyclopropyl group, along with the sulfanyl and imidazole groups, provides a distinct reactivity profile. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H14N2O4S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
[5-[(E)-(1-cyclopropyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]furan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H14N2O4S/c1-8(17)19-7-11-5-4-10(20-11)6-12-13(18)16(9-2-3-9)14(21)15-12/h4-6,9H,2-3,7H2,1H3,(H,15,21)/b12-6+ |
InChI Key |
YUMAJOGAINJFCI-WUXMJOGZSA-N |
Isomeric SMILES |
CC(=O)OCC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)N2)C3CC3 |
Canonical SMILES |
CC(=O)OCC1=CC=C(O1)C=C2C(=O)N(C(=S)N2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-bis(3,4-dichlorophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10931664.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10931667.png)
![1-(4-fluorophenyl)-3,6-dimethyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931673.png)

![3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(pyridin-4-yl)propanamide](/img/structure/B10931679.png)
![methyl 1-{[(4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10931686.png)
![ethyl 3-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B10931706.png)
![3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10931711.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10931716.png)
![N-[3-(diethylamino)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10931721.png)
![N-benzyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931723.png)
![N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10931728.png)
![methyl 3-chloro-6-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B10931732.png)
![ethyl 4-[({2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazinyl}carbonothioyl)amino]benzoate](/img/structure/B10931742.png)
